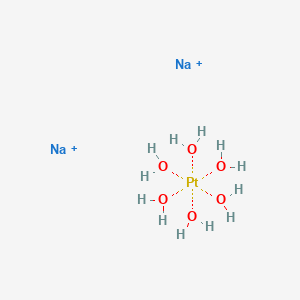
Sodium hexahydroxyplatinate(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexahydroxyplatinate(IV) is an inorganic compound with the chemical formula Na₂Pt(OH)₆. It is a platinum-based compound that appears as a yellow powder and is known for its catalytic properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium hexahydroxyplatinate(IV) can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically occurs in an aqueous solution, where platinum(IV) chloride is dissolved and then reacted with an excess of sodium hydroxide to form sodium hexahydroxyplatinate(IV).
Industrial Production Methods
In industrial settings, sodium hexahydroxyplatinate(IV) is produced by dissolving platinum metal in aqua regia to form chloroplatinic acid, which is then neutralized with sodium hydroxide. The resulting solution is evaporated to yield sodium hexahydroxyplatinate(IV) as a solid product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hexahydroxyplatinate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: It can undergo ligand exchange reactions where hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like ammonia or chloride ions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
Applications De Recherche Scientifique
Sodium hexahydroxyplatinate(IV) is used in a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and various chemical reactions.
Biology: It is used in biochemical studies to investigate the interactions of platinum compounds with biological molecules.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Mécanisme D'action
The mechanism of action of sodium hexahydroxyplatinate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hexachloroplatinate(IV): Na₂PtCl₆
Potassium hexachloroplatinate(IV): K₂PtCl₆
Hydrogen hexahydroxyplatinate(IV): H₂Pt(OH)₆
Uniqueness
Sodium hexahydroxyplatinate(IV) is unique due to its specific hydroxide ligands, which provide distinct catalytic properties compared to other platinum compounds. Its ability to act as a catalyst in a variety of chemical reactions makes it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
H12Na2O6Pt+2 |
|---|---|
Poids moléculaire |
349.16 g/mol |
Nom IUPAC |
disodium;platinum;hexahydrate |
InChI |
InChI=1S/2Na.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
Clé InChI |
NGWKAAFKKBPMQA-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.[Na+].[Na+].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)


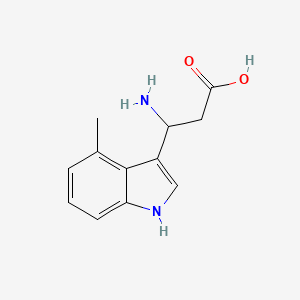
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
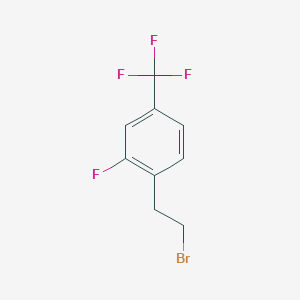
![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)
![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)
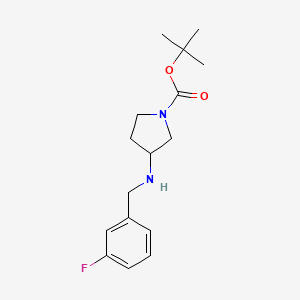
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
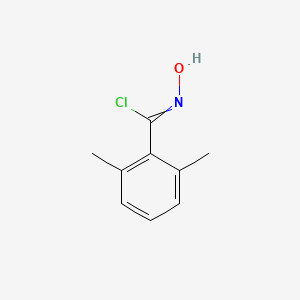
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
